molecular formula C12H10F3NO3 B2995172 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1983938-14-2

3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2995172
CAS No.: 1983938-14-2
M. Wt: 273.211
InChI Key: JJRASBHVUOLYRY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific research fields. The indole structure is known for its biological activity and is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 7-methoxyindole and 3,3,3-trifluoropropanoic acid.

    Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the indole and the trifluoropropanoic acid. This can be achieved through a Friedel-Crafts acylation reaction using a Lewis acid catalyst such as aluminum chloride.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Alcohol derivatives of the propanoic acid.

    Substitution Products: Various substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing indole and trifluoromethyl groups.

Biology:

    Biological Activity: The indole moiety is known for its biological activity, and derivatives of this compound may exhibit antiviral, anticancer, and anti-inflammatory properties.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propanoic acid: The position of the methoxy group is different, potentially leading to variations in activity and properties.

Uniqueness: The presence of the 7-methoxy group in 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature can influence the compound’s binding affinity to biological targets and its overall reactivity, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRASBHVUOLYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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